molecular formula C15H14FN5O B15118812 N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B15118812
M. Wt: 299.30 g/mol
InChI Key: WMVGXEPXFYLVEJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenoxy group, a pyrazolyl group, and a pyrimidinyl amine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-bromophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-methylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14FN5O

Molecular Weight

299.30 g/mol

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H14FN5O/c16-12-2-4-13(5-3-12)22-9-7-17-14-10-15(19-11-18-14)21-8-1-6-20-21/h1-6,8,10-11H,7,9H2,(H,17,18,19)

InChI Key

WMVGXEPXFYLVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCOC3=CC=C(C=C3)F

Origin of Product

United States

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